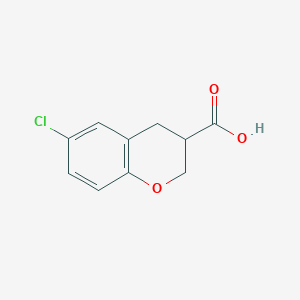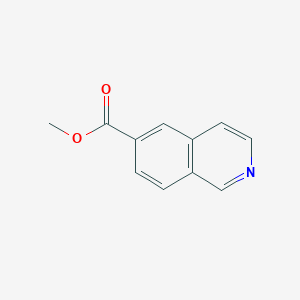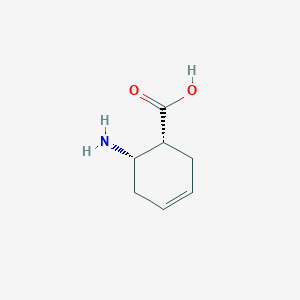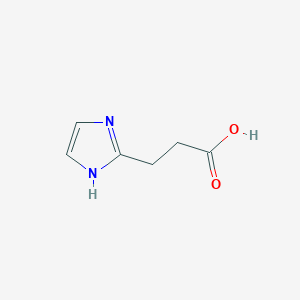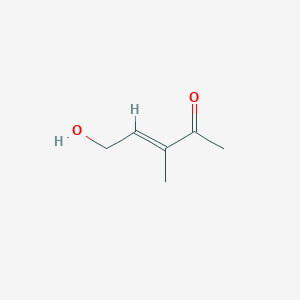
N2,N6-Dihydroxypyridine-2,6-bis(carboximidamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N2,N6-Dihydroxypyridine-2,6-bis(carboximidamide) is a chemical compound with the molecular formula C7H9N5O2 and a molecular weight of 195.18 g/mol . It is known for its unique structure, which includes two hydroxyl groups and two carboximidamide groups attached to a pyridine ring. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N2,N6-Dihydroxypyridine-2,6-bis(carboximidamide) typically involves the reaction of pyridine-2,6-dicarboxylic acid with hydroxylamine . The reaction is carried out under controlled conditions, often in the presence of a catalyst, to ensure the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully monitored to optimize the yield and purity of the compound.
Industrial Production Methods: Industrial production of N2,N6-Dihydroxypyridine-2,6-bis(carboximidamide) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to produce the compound in bulk quantities. The reaction conditions are optimized for large-scale production, ensuring consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: N2,N6-Dihydroxypyridine-2,6-bis(carboximidamide) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are influenced by the presence of hydroxyl and carboximidamide groups, which can participate in different chemical processes.
Common Reagents and Conditions: Common reagents used in the reactions of N2,N6-Dihydroxypyridine-2,6-bis(carboximidamide) include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions, including temperature, solvent, and pH, are tailored to achieve the desired chemical transformation.
Major Products Formed: The major products formed from the reactions of N2,N6-Dihydroxypyridine-2,6-bis(carboximidamide) depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
N2,N6-Dihydroxypyridine-2,6-bis(carboximidamide) has a wide range of applications in scientific research . In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a probe for studying enzyme activities and metabolic pathways. In medicine, it is investigated for its potential therapeutic properties, including its role as an enzyme inhibitor. Additionally, the compound is used in industrial applications, such as the development of new materials and catalysts .
Mechanism of Action
The mechanism of action of N2,N6-Dihydroxypyridine-2,6-bis(carboximidamide) involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can inhibit enzyme activities by binding to the active site, thereby blocking the substrate from accessing the enzyme. This inhibition can affect various biochemical pathways and cellular processes. The hydroxyl and carboximidamide groups play a crucial role in the binding interactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
N2,N6-Dihydroxypyridine-2,6-bis(carboximidamide) can be compared with other similar compounds, such as pyridine-2,6-dicarboxylic acid and its derivatives . While these compounds share a common pyridine ring structure, the presence of hydroxyl and carboximidamide groups in N2,N6-Dihydroxypyridine-2,6-bis(carboximidamide) imparts unique chemical properties and reactivity. This uniqueness makes it a valuable compound for specific research applications .
List of Similar Compounds:- Pyridine-2,6-dicarboxylic acid
- Pyridine-2,6-dicarboxamide
- Pyridine-2,6-dicarboximidamide
Properties
IUPAC Name |
2-N',6-N'-dihydroxypyridine-2,6-dicarboximidamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5O2/c8-6(11-13)4-2-1-3-5(10-4)7(9)12-14/h1-3,13-14H,(H2,8,11)(H2,9,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNNDGURTIWTXDX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(=NO)N)C(=NO)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=NC(=C1)/C(=N/O)/N)/C(=N/O)/N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


